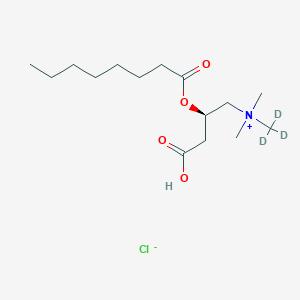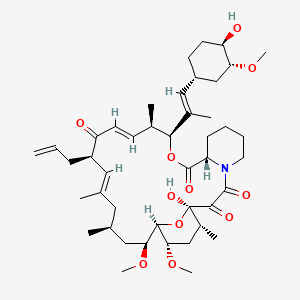
辛酰基 L-肉碱-d3 氯化物
描述
Octanoyl L-Carnitine-d3 Chloride is a labelled analogue of Octanoyl L-Carnitine Chloride, which is a metabolite of Carnitine . It is intended for use as an internal standard for the quantification of octanoyl-L-carnitine by GC- or LC-MS . It is a medium-chain acylcarnitine and the physiologically active form of octanoyl-DL-carnitine .
Synthesis Analysis
Octanoyl-L-carnitine-d3 Chloride is the deuterium labeled Octanoyl-L-carnitine chloride . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of Octanoyl L-Carnitine-d3 Chloride is C15H27D3ClNO4 . Its molecular weight is 326.87 .Chemical Reactions Analysis
Octanoyl-L-carnitine does not undergo hydrolysis in the blood or during sample preparation when used as a standard for the quantification of octanoylcarnitine .Physical And Chemical Properties Analysis
Octanoyl L-Carnitine-d3 Chloride is a solid substance . It has a molecular weight of 326.87 and a molecular formula of C15H27D3ClNO4 .科学研究应用
Use as an Internal Standard in Mass Spectrometry
- Application Summary : Octanoyl L-Carnitine-d3 Chloride is used as an internal standard for the quantification of octanoyl-L-carnitine by GC- or LC-MS .
- Methods of Application : The compound is added to a sample in known amounts and then the sample is analyzed using gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS). The presence of the deuterated compound allows for more accurate quantification of octanoyl-L-carnitine in the sample .
- Results/Outcomes : The use of Octanoyl L-Carnitine-d3 Chloride as an internal standard improves the accuracy and reliability of the quantification of octanoyl-L-carnitine in samples .
Research in Renal Disease
- Application Summary : Plasma levels of octanoyl-L-carnitine are elevated in patients with end-stage renal disease on continuous ambulatory peritoneal dialysis (PD) compared with both patients on automated PD and healthy individuals .
- Methods of Application : Blood samples are taken from patients and the levels of octanoyl-L-carnitine are measured using techniques such as mass spectrometry. Octanoyl L-Carnitine-d3 Chloride can be used as an internal standard to improve the accuracy of these measurements .
- Results/Outcomes : This research has shown that levels of octanoyl-L-carnitine are elevated in certain patients with end-stage renal disease .
安全和危害
未来方向
Octanoyl-L-Carnitine-d3 Chloride is used for scientific research or drug certification . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that it could have significant implications for drug development in the future.
属性
IUPAC Name |
[(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFUYYXIJGKKU-HZUATLIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octanoyl-L-carnitine-d3 (chloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)





![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)
![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)

